1,4-Cyclohexanediol
Overview
Description
1,4-Cyclohexanediol is a versatile chemical compound that serves as a molecular scaffold and a precursor for various syntheses in organic chemistry. It is a diol, meaning it contains two hydroxyl groups, which are located on the first and fourth carbon atoms of the cyclohexane ring. This compound can exist in different stereoisomeric forms and can be derivatized to produce a wide range of functionalized molecules.
Synthesis Analysis
The synthesis of 1,4-cyclohexanediol derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the stereoselective synthesis of diastereoisomeric 1,2-trans-dicarboxy-4,5-cyclohexanediols from a common precursor demonstrates the ability to control the stereochemistry of the cyclohexane ring during synthesis[“]. Additionally, the preparation of trans-1,4-cyclohexanedisulfonic acid from 1,4-cyclohexanediol shows the transformation of hydroxyl groups into sulfonic acid groups, expanding the utility of the compound in forming metal–organic coordination polymers[“].
Molecular Structure Analysis
The molecular structure of 1,4-cyclohexanediol and its derivatives is crucial for their chemical properties and reactivity. X-ray crystallography studies have revealed that the cyclohexane ring typically adopts a chair conformation, which is the most stable due to minimized steric strain[“]. The presence of substituents on the cyclohexane ring can lead to different conformations and intermolecular interactions, as seen in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines[“].
Chemical Reactions Analysis
1,4-Cyclohexanediol undergoes various chemical reactions, including amination, esterification, and complexation with metal ions. The amination of 1,4-cyclohexanediol in supercritical ammonia leads to the formation of 4-aminocyclohexanol and 1,4-diaminocyclohexane, which are important intermediates in chemical synthesis[“]. The formation of esters with acetic acid analogs demonstrates the reactivity of the hydroxyl groups and the influence of substituents on the conformational equilibrium of the cyclohexane ring[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-cyclohexanediol and its derivatives are influenced by their molecular structure. For example, the polymorphism of cis-1,4-cyclohexanediol, which can form a plastic crystalline phase, highlights the compound's ability to exist in multiple solid forms with different thermal behaviors[“]. The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a derivative with a high molecular dipole moment, showcases the impact of electronegative substituents on the cyclohexane ring's properties[“].
Scientific research applications
Percutaneous Absorption and Penetration Enhancement
1,4-Cyclohexanediol has been studied for its effects on the percutaneous absorption and penetration of azelaic acid. In a study using hairless rat skin, it was observed that 1,4-cyclohexanediol significantly decreased the flux across the skin, suggesting its potential use in the development of topical formulations that reduce systemic side effects while maintaining therapeutic efficiency (Li et al., 2010).
Chemical Synthesis
1,4-Cyclohexanediol has been utilized in the amination of cyclohexanediol in supercritical ammonia, showing high selectivity in the synthesis of 1,4-diaminocyclohexane, which is important for industrial applications (Fischer et al., 1999).
Polymorphism Studies
Research on the polymorphism of cis-1,4-cyclohexanediol revealed multiple solid forms and provided insights into its crystal structures and plastic crystal forming abilities. Such studies are crucial for understanding the material properties of 1,4-cyclohexanediol (Bebiano et al., 2014).
Catalysis
cis-1,4-Cyclohexanediol has been found to be an effective ligand in Cu-catalyzed cross-coupling reactions, enhancing the synthesis of various sulfides. This highlights its role in facilitating efficient and versatile chemical reactions (Kabir et al., 2010).
Electrooxidation Studies
The electrooxidation of 1,4-cyclohexanediol at a gold electrode has been explored, providing valuable information on the electrochemical properties and potential applications of this compound (L̵uczak et al., 1994).
Molecular Recognition
1,4-Cyclohexanediol's role in molecular recognition and hydrogen-bonding interactions was investigated, offering insights into its stereochemical interactions and selectivities, which are significant for understanding its chemical behavior (Kikuchi et al., 1991).
Elastomeric Polyester Coatings
In automotive applications, 1,4-cyclohexanediol has been used to improve the scratch resistance and reflow characteristics of elastomeric polyester coatings, highlighting its industrial relevance in enhancing material properties (Moon et al., 2012).
properties
IUPAC Name |
cyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Cyclohexanediol | |
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Product Name |
1,4-Cyclohexanediol | |
CAS RN |
556-48-9, 931-71-5, 6995-79-5 | |
Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | trans-1,4-Cyclohexanediol | |
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Record name | 1,4-CYCLOHEXANEDIOL | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Record name | Cyclohexane-1,4-diol | |
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Record name | cis-cyclohexane-1,4-diol | |
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Record name | 1,4-Cyclohexanediol, trans | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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